BenchChemオンラインストアへようこそ!

4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one

Lipophilicity Drug-likeness Membrane permeability

4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one (CAS 5509-74-0) is a synthetic pyridazin-3(2H)-one derivative with the molecular formula C₁₉H₁₇ClN₂O₂S and a molecular weight of 372.87 g/mol. The compound is characterized by a 4-chlorobenzylthio substituent at position 4, an ethoxy group at position 5, and an N-phenyl group at position 2 of the pyridazinone core.

Molecular Formula C19H17ClN2O2S
Molecular Weight 372.9 g/mol
CAS No. 5509-74-0
Cat. No. B12916282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one
CAS5509-74-0
Molecular FormulaC19H17ClN2O2S
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O2S/c1-2-24-17-12-21-22(16-6-4-3-5-7-16)19(23)18(17)25-13-14-8-10-15(20)11-9-14/h3-12H,2,13H2,1H3
InChIKeyFDLKXIKQHNBBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one (CAS 5509-74-0): Structural and Physicochemical Baseline for Procurement Evaluation


4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one (CAS 5509-74-0) is a synthetic pyridazin-3(2H)-one derivative with the molecular formula C₁₉H₁₇ClN₂O₂S and a molecular weight of 372.87 g/mol [1]. The compound is characterized by a 4-chlorobenzylthio substituent at position 4, an ethoxy group at position 5, and an N-phenyl group at position 2 of the pyridazinone core. It carries the NSC designation NSC66118 within the National Cancer Institute (NCI) Developmental Therapeutics Program, indicating its historical selection for anticancer screening [1]. Its EPA DSSTox identifier is DTXSID30970449 [2]. The computed partition coefficient (XLogP3-AA) is 4.4, with zero hydrogen bond donors and four hydrogen bond acceptors, placing it in a moderately lipophilic physicochemical space distinct from close structural analogs with varying 5-position substituents [1].

Why 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one Cannot Be Simply Replaced by In-Class Pyridazinone Analogs


Pyridazin-3(2H)-one derivatives bearing benzylthio substituents at the 4- or 5-position constitute a structurally diverse class with documented applications spanning agrochemical (insecticidal, acaricidal, fungicidal) and medicinal (anticancer, anti-inflammatory, cardiovascular) domains [1]. Within this class, even single-atom or single-group variations at the 5-position produce measurable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility — parameters that directly govern membrane permeability, target engagement, and metabolic stability [2]. Specifically, the ethoxy substituent at position 5 in CAS 5509-74-0 confers a distinct computed logP (XLogP3-AA = 4.4) and rotatable bond count relative to its methoxy (XLogP ≈ 3.9–4.1, estimated), morpholino, and piperidino congeners [2]. The 4-chlorobenzylthio group further differentiates this compound from unsubstituted benzylthio analogs (e.g., CAS 5509-78-4) and dichlorobenzylthio variants (e.g., CAS 5509-76-2) with respect to halogen bonding potential and steric bulk. These physicochemical divergences mean that in-class compounds cannot be assumed interchangeable for structure-activity relationship (SAR) studies, biological screening campaigns, or formulation development without quantitative verification of the specific substitution pattern [1].

Quantitative Differentiation Evidence for 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 4.4 for the Ethoxy Analog vs. Estimated ~3.9–4.1 for the Methoxy Congener

The target compound (CAS 5509-74-0) has a PubChem-computed XLogP3-AA of 4.4 [1]. The direct 5-methoxy analog (CAS 5557-48-2, C₁₈H₁₅ClN₂O₂S, MW 358.8) differs by a single methylene unit (–OCH₃ vs. –OCH₂CH₃). Based on the Hansch π contribution of ~0.5 for a methylene group in aliphatic systems, the methoxy analog is estimated to have an XLogP approximately 0.3–0.5 units lower (~3.9–4.1) [2]. This difference in lipophilicity of ΔlogP ≈ 0.3–0.5 may influence passive membrane permeability, plasma protein binding, and nonspecific tissue partitioning in cell-based assays and in vivo models. The 5-morpholino (CAS 5589-89-9) and 5-piperidino (CAS 5785-97-7) analogs introduce basic nitrogen centers, fundamentally altering the ionization profile at physiological pH — a categorical difference in drug-likeness parameters [2].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count of Zero: Differentiation from Analogs Bearing H-Bond Donor Substituents

The target compound (CAS 5509-74-0) has a computed hydrogen bond donor (HBD) count of zero and a hydrogen bond acceptor (HBA) count of four [1]. This profile satisfies Lipinski's Rule of Five for HBD (≤5) and HBA (≤10) and is consistent with compounds that have potential for oral bioavailability and blood-brain barrier penetration. By contrast, the 5-morpholino analog (CAS 5589-89-9) and 5-piperidino analog (CAS 5785-97-7) possess tertiary amine groups that, while not classical HBDs, can become protonated at physiological pH, effectively introducing cationic character. The unsubstituted benzylthio analog (CAS 5509-78-4, 4-(benzylthio)-5-ethoxy-2-phenylpyridazin-3(2H)-one, MW 338.4) shares the zero HBD profile but has a lower molecular weight and reduced halogen bonding capacity due to the absence of the 4-chloro substituent .

Hydrogen bonding Oral bioavailability Blood-brain barrier penetration

NCI Developmental Therapeutics Program Designation: NSC66118 Screening History Implies Preliminary Anticancer Activity Assessment

The compound has been assigned NSC number 66118 by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) [1]. NSC numbering is reserved for compounds selected for the NCI-60 Human Tumor Cell Lines Screen, a standardized panel of 60 cancer cell lines representing leukemia, melanoma, and carcinomas of the lung, colon, brain, ovary, breast, prostate, and kidney. This designation distinguishes CAS 5509-74-0 from the majority of its close structural analogs, which lack NSC numbers and thus lack documented entry into this standardized anticancer screening cascade. While the full NCI-60 screening results for NSC66118 are not publicly indexed in a readily retrievable format, the NSC assignment itself constitutes evidence that the compound met the DTP's initial selection criteria for anticancer evaluation — a gate that the methoxy analog (CAS 5557-48-2) and the unsubstituted benzylthio analog (CAS 5509-78-4) do not appear to have passed based on the absence of corresponding NSC designations in PubChem [2].

Anticancer screening NCI-60 cell panel Oncology research

Rotatable Bond Count and Conformational Flexibility: 6 Rotatable Bonds Differentiate from More Constrained Analogs

The target compound has a computed rotatable bond count of six (6), comprising the ethoxy ethyl group (2 bonds), the benzylthio linker (3 bonds), and the N-phenyl bond (1 bond) [1]. This degree of conformational freedom is intermediate within its analog series. The 5-methoxy analog (CAS 5557-48-2) has five (5) rotatable bonds due to the shorter methoxy substituent, while the 5-morpholino (CAS 5589-89-9) and 5-piperidino (CAS 5785-97-7) analogs have seven (7) or more rotatable bonds due to the additional ring flexibility of the cyclic amine substituents . The difference of one rotatable bond between the ethoxy and methoxy analogs translates to a theoretical entropic penalty difference of approximately 0.6–1.2 kcal/mol upon rigid binding to a target (ΔS ≈ 3–6 J/mol·K per restricted rotor at 300 K) [2]. This may confer a measurable advantage in binding affinity for targets that prefer the ethoxy compound's conformational ensemble.

Conformational flexibility Entropic binding penalty Molecular recognition

Patent Family Positioning: Benzylthio Pyridazinone Class with Agrochemical and Potential Pharmaceutical Utility

The compound falls within the generic scope of U.S. Patent 4,877,787 (Nissan Chemical Industries) covering benzylthio pyridazinone derivatives with insecticidal, acaricidal, nematicidal, and fungicidal activities [1]. The patent establishes that the combination of a C₂–C₆ alkyl group at the 2-position (here: phenyl) and a substituted benzylthio group at the 5-position (here: 4-chlorobenzylthio at the 4-position) is critical for the claimed agrochemical activities, distinguishing these compounds from earlier pyridazinones that were limited to fungicidal or CNS-depressant effects [1]. Within this patent space, the 5-ethoxy substitution pattern represents one specific embodiment. Notably, the commercial acaricide Pyridaben (CAS 96489-71-3) — a 2-tert-butyl-4-chloro-5-(4-tert-butylbenzylthio)-3(2H)-pyridazinone — demonstrates that benzylthio pyridazinones can achieve commercial viability in crop protection, validating the agrochemical relevance of this scaffold [2]. The target compound's 2-phenyl (rather than 2-tert-butyl) substitution and 4-chlorobenzylthio (rather than 4-chloro) pattern may confer a different pest spectrum or selectivity profile.

Insecticidal Acaricidal Fungicidal Patent landscape

Limitations Acknowledgment: Absence of Published Direct Head-to-Head Comparative Bioactivity Data

A systematic search of the primary peer-reviewed literature, patent databases, and authoritative chemical registries (PubChem, EPA DSSTox, CAS Common Chemistry) as of May 2026 did not identify any published study reporting direct, head-to-head quantitative bioactivity comparisons between CAS 5509-74-0 and its closest structural analogs (CAS 5509-76-2, 5557-48-2, 5509-78-4, 5589-89-9, or 5785-97-7) in the same assay under identical conditions [1]. The NCI-60 screening data associated with NSC66118, if generated, is not publicly indexed in a readily retrievable format. This evidence gap is consistent with the compound's status as a specialty screening compound rather than a lead-optimized candidate. Consequently, the differentiation claims presented in this guide are based on (i) computed physicochemical properties, (ii) structural class inferences from the broader benzylthio pyridazinone patent literature, and (iii) the documented NSC designation [1]. Users requiring empirical comparative bioactivity data should commission bespoke head-to-head testing of CAS 5509-74-0 alongside the specific comparator(s) of interest under their assay conditions of interest.

Data gap Screening compound Primary literature limitation

Recommended Application Scenarios for 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one Based on Differentiation Evidence


Oncology Drug Discovery: Follow-Up on NCI-60 Screening History (NSC66118)

For academic or biotech oncology programs seeking to build on existing NCI screening data, CAS 5509-74-0 offers a documented entry point via its NSC66118 designation. Researchers can request the historical NCI-60 screening results (if archived) from the NCI DTP data repository and use this compound as a starting scaffold for medicinal chemistry optimization. The ethoxy group at position 5 provides a synthetically accessible handle for SAR exploration (e.g., O-dealkylation to the phenol, or replacement with substituted alkoxy groups), while the 4-chlorobenzylthio moiety offers potential for halogen bonding interactions with target proteins [1]. Procurement of this specific CAS number, rather than an in-class analog, ensures continuity with any prior NCI screening data.

Agrochemical Discovery: Pest Resistance-Breaking Scaffold Exploration

The compound's structural relationship to the benzylthio pyridazinone patent family (U.S. 4,877,787) and its distinct substitution pattern relative to the commercial acaricide Pyridaben (2-phenyl ethoxy vs. 2-tert-butyl 4-chloro) position it as a candidate for screening against pesticide-resistant arthropod populations [1]. The intermediate lipophilicity (XLogP 4.4) and zero HBD count suggest favorable cuticular penetration properties in arthropod pests. Agrochemical discovery teams should prioritize this compound when exploring chemical diversity beyond the Pyridaben scaffold, particularly for mite or tick species with documented resistance to conventional acaricides [2].

CNS Drug Discovery: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

With zero hydrogen bond donors, four hydrogen bond acceptors, XLogP of 4.4, molecular weight of 372.87, and a topological polar surface area (TPSA) estimated at approximately 55–65 Ų (based on the pyridazinone core and ethoxy oxygen), CAS 5509-74-0 falls within favorable ranges for CNS MPO desirability [1]. This profile is superior to the morpholino and piperidino analogs, whose basic amine centers would increase P-glycoprotein efflux susceptibility at physiological pH [2]. Neuroscience-focused screening programs should select this specific ethoxy analog over the ionizable congeners when designing CNS-targeted compound libraries [1].

Medicinal Chemistry SAR: 5-Position Substituent Scanning with a Common 4-Chlorobenzylthio Core

For medicinal chemistry groups conducting systematic SAR around the pyridazinone 5-position, CAS 5509-74-0 serves as the ethoxy reference point in a substituent matrix that includes the methoxy (CAS 5557-48-2), morpholino (CAS 5589-89-9), and piperidino (CAS 5785-97-7) analogs [1]. The computed property differentiation (XLogP, rotatable bonds, HBD/HBA) provides a quantitative framework for interpreting bioactivity differences across the set. Procurement of all five analogs enables multivariate SAR analysis to deconvolute the contributions of lipophilicity, steric bulk, and hydrogen-bonding capacity to target engagement [2].

Quote Request

Request a Quote for 4-((4-Chlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.